2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid chemical properties
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid chemical properties
Technical Whitepaper: 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid
Executive Summary
2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid (CAS: 216867-46-8) is a critical heteroaromatic scaffold in modern medicinal chemistry. Distinct from its more common 4-methyl analog (CAS: 144060-98-0), this unsubstituted-4-position variant offers a lower molecular weight and reduced steric bulk, making it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
This moiety serves as a bioisostere for biaryl systems and is frequently utilized to target ATP-binding pockets in kinases (e.g., VEGFR, EGFR) where the pyridine nitrogen acts as a key hydrogen bond acceptor. This guide details its physicochemical profile, precision synthesis via C5-lithiation versus Hantzsch cyclization, and downstream applications in angiogenesis inhibition.
Physicochemical Profile
The molecule exhibits zwitterionic character in neutral aqueous media due to the basicity of the pyridine nitrogen and the acidity of the carboxylic acid. This property significantly influences its solubility and purification protocols.
Table 1: Core Chemical Properties
| Property | Value | Notes |
| IUPAC Name | 2-(Pyridin-4-yl)-1,3-thiazole-5-carboxylic acid | |
| CAS Number | 216867-46-8 | Note: 144060-98-0 is the 4-methyl analog |
| Molecular Formula | C₉H₆N₂O₂S | |
| Molecular Weight | 206.22 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| cLogP | ~1.4 - 1.8 | Moderate lipophilicity |
| pKa (Acid) | ~3.5 (COOH) | Deprotonated at physiological pH |
| pKa (Base) | ~5.2 (Pyridine N) | Protonated in acidic media |
| pKa (Thiazole) | ~2.5 (Thiazole N) | Weakly basic; rarely protonated in bio-assays |
| Solubility | DMSO, DMF, 1M NaOH | Poor in water/DCM due to zwitterionic lattice |
Structural Insight: The 1,3-thiazole ring acts as a spacer that orients the pyridine ring and the carboxylic acid (or its amide derivatives) at an angle of approximately 146°, providing a specific vector for engaging "hinge" regions in kinase domains.
Synthetic Methodologies
Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale and available starting materials.
Route A: Modified Hantzsch Thiazole Synthesis (Scalable)
This is the preferred route for multi-gram synthesis but requires unstable aldehyde equivalents.
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Precursor: Thioisonicotinamide (Pyridine-4-carbothioamide).
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Reagent: Ethyl 2-chloro-3-oxopropionate (as sodium salt or acetal form). Note: Standard ethyl 2-chloroacetoacetate yields the 4-methyl analog.
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Mechanism: Condensation followed by cyclodehydration.
Route B: C5-Selective Lithiation (Precision)
Best for late-stage functionalization or when high regiocontrol is required to avoid 4-substitution.
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Starting Material: 2-(Pyridin-4-yl)thiazole.
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Reagent: n-Butyllithium (n-BuLi), CO₂ (dry ice).
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Key Challenge: Controlling regioselectivity. Kinetic lithiation at -78°C favors C5 over the more thermodynamically stable but sterically hindered C4 or the pyridine ring.
Experimental Protocol: C5-Lithiation Route
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Setup: Flame-dry a 250 mL round-bottom flask under Argon.
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Dissolution: Dissolve 2-(pyridin-4-yl)thiazole (1.0 eq) in anhydrous THF (0.2 M).
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Cooling: Cool the solution to -78°C (acetone/dry ice bath).
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Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
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Critical: Maintain internal temp < -70°C to prevent pyridine ring addition.
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Color Change: Solution typically turns deep red/orange (lithiated species).
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Quench: After 45 mins, bubble excess anhydrous CO₂ gas through the solution (or pour onto crushed dry ice).
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Workup: Allow to warm to RT. Quench with 1M HCl to pH 3-4. The zwitterionic product precipitates. Filter and wash with cold water/ether.
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways.[2] Top: Modified Hantzsch synthesis. Bottom: C5-Lithiation route.
Reactivity & Derivatization
Amide Coupling (Drug Design)
The carboxylic acid is rarely the final drug; it is a handle for amide coupling.
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Reagents: HATU or T3P are recommended over EDC/NHS due to the basic pyridine nitrogen, which can interfere with carbodiimide intermediates.
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Self-Validation: Monitor reaction via LCMS. The product peak should show a distinct UV shift due to the extended conjugation of the amide.
Decarboxylation Risk
Thiazole-5-carboxylic acids are prone to thermal decarboxylation if heated above 150°C in acidic media.
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Mitigation: Perform ester hydrolysis (if starting from ester) at moderate temperatures (≤60°C) using LiOH/THF/Water.
Biological Applications: Angiogenesis Inhibition
This scaffold is a pharmacophore for VEGFR-2 (KDR) inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" cysteine residue (e.g., Cys919 in VEGFR-2), while the thiazole ring positions the amide tail into the hydrophobic back pocket.
Pharmacophore Logic:
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Hinge Binder: Pyridine Nitrogen (Acceptor).
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Spacer: Thiazole Ring (Rigid, planar).
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Solvent Front/Back Pocket: Amide substituent (Variable region for selectivity).
Signaling Pathway Diagram
Caption: Figure 2. Mechanism of Action. The scaffold blocks ATP binding at VEGFR-2, halting the angiogenic signaling cascade.
Safety & Handling
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GHS Classification: Warning.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use a fume hood. Avoid dust formation. The zwitterionic powder can be electrostatic.
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Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow oxidative degradation of the thiazole ring.
References
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PubChem. 2-(4-Pyridyl)-4-methylthiazole-5-carboxylic acid (Analog Reference). National Library of Medicine. Available at: [Link]
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Scientific Reports. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth. Nature Publishing Group, 2016. Available at: [Link]
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Journal of Organic Chemistry. Selective lithiation of 2-methyloxazoles (Methodology Reference). ACS Publications, 1999. Available at: [Link]
